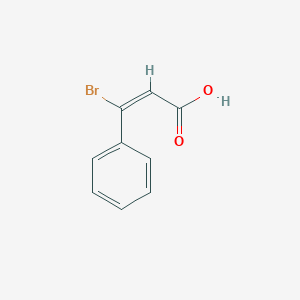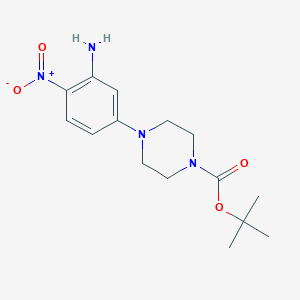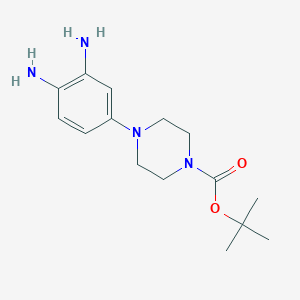
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related naphthalene sulfonic acid derivatives involves several steps, including Friedel-Crafts reactions, condensations, and sulfonations. For instance, the synthesis of a pharmaceutical intermediate from anisole and anisole acid experienced a Friedel-Crafts reaction to produce a dimethoxybenzophenone, followed by condensation with diethyl succinate, dehydration, Friedel-Crafts cyclization, and hydrolysis under a catalytic amount of quaternary ammonium salt, with a final yield of 41.9% and a purity of 99.7% . Another synthesis pathway involved converting 1-naphthalenethiol to a sulfonamide derivative through a series of reactions including sulfonation, chlorination, and reaction with ammonia, followed by oxidation and hydrolysis to yield the final product .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings. Substituents on the naphthalene ring, such as hydroxy, methylamino, and sulfonic acid groups, can significantly alter the compound's properties and reactivity. The exact position of these substituents on the naphthalene ring is crucial for the biological activity and chemical behavior of the compound. The provided papers do not detail the molecular structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, but they do mention the use of /sup 13/C NMR studies for analyzing the structure of a related sulfonamide compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of naphthalene derivatives typically include electrophilic aromatic substitutions such as Friedel-Crafts reactions, as well as sulfonation and oxidation reactions. These reactions are often used to introduce functional groups like sulfonic acid or methylamino groups into the naphthalene ring system. The papers describe the use of chlorosulfonic acid for sulfonation and m-chloroperoxybenzoic acid for oxidation, which are common reagents for introducing sulfur-containing groups and converting sulfides to sulfones, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives like this compound are influenced by the substituents attached to the naphthalene ring. These properties include solubility, melting point, and reactivity, which are important for the compound's potential use in pharmaceutical applications. The presence of a sulfonic acid group typically increases water solubility, while the presence of hydroxy and amino groups can affect the compound's acidity and basicity. The papers provided do not give specific details on the physical and chemical properties of this compound, but they do mention the purification and yield of related compounds, which are indicative of their solubility and stability .
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Zhao De-feng (2005) outlines a process for synthesizing sulfonamide containing two naphthalene rings using 7-Amino-4-hydroxy-2-naphthalenesulfonic acid as a key intermediate. This method offers advantages in terms of being short, stable, and low-cost (Zhao De-feng, 2005).
Proton-Transfer Kinetics
- A study by Rong Yang and S. Schulman (2006) examines the proton-transfer kinetics of the monoanion of 7-hydroxy-1-naphthalenesulfonic acid in aqueous formamide solutions, highlighting the impact of formamide on the Grotthus proton-transfer mechanism (Yang & Schulman, 2006).
Naphthoxazole Intermediates in Dye Synthesis
- Research by A. Katritzky et al. (1993) delves into the preparation of naphth[1,2-d]oxazole intermediates for synthesizing specific azo dyes, using derivatives of 4-amino-3-hydroxy-1-naphthalenesulfonic acid (Katritzky et al., 1993).
Environmental Analysis and Treatment
- A study by Alonso, Castillo, and Barceló (1999) presents a method for the extraction and determination of naphthalenesulfonates in industrial wastewaters, demonstrating its utility in environmental monitoring and treatment (Alonso et al., 1999).
Biodegradation by Pseudomonas Species
- Brilon, Beckmann, and Knackmuss (1981) discuss the degradation of naphthalenesulfonic acids by Pseudomonas species, highlighting the catabolic pathways and environmental implications (Brilon et al., 1981).
Protein Kinase Inhibition
- Hidaka et al. (1984) explore the use of naphthalenesulfonamides as inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, contributing to biochemical research (Hidaka et al., 1984).
Antiviral Activity
- Mohan, Singh, and Baba (1991) synthesize and evaluate certain naphthalenesulfonic acid analogues for their inhibitory effects on HIV-1 and HIV-2, showcasing potential therapeutic applications (Mohan et al., 1991).
Safety and Hazards
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is harmful if inhaled, comes in contact with skin, or if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air and seek medical attention if symptoms persist . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Mecanismo De Acción
Target of Action
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, also known as N-methyl J acid , is primarily used in the textile industry as a diazo dye . The primary targets of this compound are the textile fibers that are intended to be dyed.
Mode of Action
The compound interacts with its targets (textile fibers) through a process called diazotization . In this process, the compound reacts with cyanuric chloride . The resulting diazo dye has the ability to form covalent bonds with the textile fibers, leading to a permanent coloration of the fibers .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are related to the chemical reactions of diazotization and dye formation . These reactions result in the formation of a diazo dye that can interact with textile fibers to produce a color change.
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and has a density of 154 g/cm^3 . It’s also important to note that the compound should be stored at room temperature .
Result of Action
The result of the action of this compound is the permanent coloration of textile fibers . The compound, through the process of diazotization, produces a diazo dye that can form covalent bonds with the fibers, leading to a change in color .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The diazotization reaction, for instance, is carried out at 96°C . Additionally, the presence of other chemicals in the reaction environment, such as cyanuric chloride, is necessary for the compound to exert its dye-forming action .
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to be involved in the synthesis of reactive dyes, where it acts as a key intermediate . The interactions of this compound with enzymes such as methyltransferases and sulfonatases are crucial for its function in these reactions. These enzymes facilitate the transfer of methyl and sulfonate groups, respectively, which are essential for the formation of the final dye products .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity . For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Furthermore, this compound can modulate gene expression by interacting with DNA and RNA molecules, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, with a melting point of over 360°C and a density of 1.54 g/cm³ . It can undergo degradation over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites . This compound can affect metabolic flux by altering the activity of key enzymes involved in its metabolism. For instance, it can be metabolized by sulfonatases, which catalyze the removal of sulfonate groups, leading to the formation of intermediate metabolites . These metabolic changes can influence the overall levels of metabolites within the cell, impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and accumulation within cells. Additionally, it can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments . These interactions are crucial for the compound’s biochemical activity and its effects on cellular function .
Propiedades
IUPAC Name |
4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-12-8-2-3-10-7(4-8)5-9(6-11(10)13)17(14,15)16/h2-6,12-13H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNCWYFISJTFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066782 | |
| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22346-43-6 | |
| Record name | N-Methyl J acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22346-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022346436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-7-(methylamino)naphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















